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Compound of Interest

1-(4-Fluorobenzyl)-[1,4]diazepane
dihydrochloride

Cat. No. B177028

Compound Name:

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a small molecule of interest in
pharmaceutical research and development. As with any active pharmaceutical ingredient (API)
or drug candidate, comprehensive characterization is essential to confirm its identity, purity, and
quality.[1] Regulatory bodies require rigorous analytical data to ensure the safety and efficacy
of new drug substances.[2] This document outlines a suite of analytical methods and detailed
protocols for the thorough characterization of this compound, employing orthogonal techniques
to provide a complete analytical profile.[3] The methods described include High-Performance
Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear
Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution
Mass Spectrometry (HRMS), and Elemental Analysis.

Overall Analytical Workflow

The characterization of 1-(4-Fluorobenzyl)-diazepane dihydrochloride follows a structured
workflow, integrating multiple analytical techniques to build a complete profile of the compound.
Each technique provides unique and complementary information regarding the structure, purity,
and identity of the molecule.
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Caption: Overall workflow for the analytical characterization.

Purity and Assay by High-Performance Liquid
Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile small molecules and
determining their concentration (assay).[2][4] A reversed-phase HPLC method with UV
detection is suitable for separating the main compound from potential process-related

impurities and degradation products.
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Data Presentation

Table 1: Representative HPLC Method Parameters and Acceptance Criteria

Parameter Value Acceptance Criteria
Column C18, 250 x 4.6 mm, 5 pm -
Mobile Phase A: 0.1% TFA in WaterB: 0.1%

TFA in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min = 0.1 mL/min
Detection UV at 230 nm
Retention Time (RT) ~8.5 min (Typical) + 2% of Reference
Purity (Area %) >99.5% > 98.0%

| Assay vs. Standard | 98.0% - 102.0% | 98.0% - 102.0% |

Experimental Protocol

» Standard Preparation: Accurately weigh ~10 mg of 1-(4-Fluorobenzyl)-diazepane
dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to
volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 pg/mL.

o Sample Preparation: Prepare the test sample in the same manner as the standard.
o Chromatographic Conditions:

o Set up the HPLC system according to the parameters in Table 1.

o Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
* Injection and Data Acquisition:

o Inject 10 pL of a blank (diluent), followed by five replicate injections of the standard
solution and two replicate injections of the sample solution.
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o Data Analysis:

o Purity: Calculate the area percentage of the main peak in the sample chromatogram
relative to the total area of all peaks.

o Assay: Compare the peak area of the analyte in the sample injection to the average peak
area from the standard injections to determine the concentration.
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Caption: Experimental workflow for HPLC purity analysis.
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Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for
unambiguous structure elucidation.[5] Both *H and 3C NMR spectra are required to confirm the
chemical structure, connectivity, and environment of each atom.

Data Presentation
Table 2: Predicted *H and 3C NMR Chemical Shifts (in DMSO-de)

1H NMR Assignment 13C NMR Assignment

N-H* (from
~10.5 (br s, 2H) ) ( . ~138.0 Ar-C (Quaternary)
dihydrochloride)

Aromatic CH (ortho to

~7.5 (dd, 2H) A ~132.5 Ar-CH
Aromatic CH (meta to
~7.2 (t, 2H) ~128.5 Ar-CH
F)
~4.3 (s, 2H) Benzyl CHz ~115.5 Ar-CH (meta to F)
~3.5 (m, 4H) Diazepane ring CH2 ~58.0 Benzyl CH2
~3.2 (m, 4H) Diazepane ring CHz ~52.0 Diazepane ring C

~2.2 (m, 2H) | Diazepane ring CHz | ~48.0 | Diazepane ring C |

Experimental Protocol

o Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds or D20) in an NMR tube.

e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.

o Tune and shim the instrument for optimal resolution and lineshape.
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o Data Acquisition:
o Acquire a *H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
o Acquire a broadband proton-decoupled 3C NMR spectrum.
o (Optional) Perform 2D NMR experiments like COSY and HSQC to confirm assignments.

» Data Processing:
o Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

o Integrate the *H NMR signals and reference the spectra (e.g., to the residual solvent

peak).

o Assign peaks based on chemical shifts, coupling patterns, and integration values.

Functional Group Identification by FTIR
Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[6][7] This technique is excellent for confirming the presence
of key structural motifs.

Data Presentation

Table 3: Expected FTIR Absorption Bands
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Wavenumber (cm~?)

Assignment

N-H* stretch (from

Intensity

2700-2400 . . Broad, Strong
dihydrochloride)

3050-3000 Aromatic C-H stretch Medium

2950-2850 Aliphatic C-H stretch Medium

~1600 Aromatic C=C stretch Medium

~1510 Aromatic C=C stretch Strong

1250-1200 C-F stretch Strong

| 1150-1050 | C-N stretch | Medium |

Experimental Protocol

e Sample Preparation:

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

o KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture

and press it into a thin, transparent pellet using a hydraulic press.

o Background Collection: Collect a background spectrum of the empty sample compartment

(or pure KBr pellet) to subtract atmospheric and instrumental interferences.

o Sample Spectrum Acquisition: Place the sample in the instrument and collect the spectrum,

typically by co-adding 16 or 32 scans at a resolution of 4 cm=1.

o Data Analysis: Identify the characteristic absorption bands and compare them to the

expected frequencies for the proposed structure.

Molecular Weight Confirmation by Mass
Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,
which is used to confirm its molecular weight.[3] High-Resolution Mass Spectrometry (HRMS)
provides a highly accurate mass measurement, which can be used to confirm the elemental

formula.

Data Presentation

Table 4: High-Resolution Mass Spectrometry Data

Parameter Value

lonization Mode Electrospray lonization (ESI), Positive
Free Base Formula C12H17FN2

Calculated Exact Mass [M+H]* 209.1454 u

Observed Mass [M+H]* 209.1452 u (Example)

| Mass Accuracy | <5 ppm |

Experimental Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~10 pg/mL) in a suitable
solvent like methanol or acetonitrile/water.

« Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion
or via an LC system (LC-MS).

e MS Parameters:
o Set the instrument to positive ion mode.

o Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum
signal intensity.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
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o Data Analysis: Identify the molecular ion peak [M+H]* corresponding to the protonated free
base. Compare the measured accurate mass to the theoretical mass calculated from the
elemental formula.

Complementary Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)

While the dihydrochloride salt is non-volatile, GC-MS is useful for analyzing residual solvents
from the synthesis process.[8] A headspace GC-MS method is typically employed for this
purpose.

Elemental Analysis

Elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and
Nitrogen (N) in the compound. The experimental values should match the theoretical values
calculated from the molecular formula of the dihydrochloride salt.

Table 5: Elemental Analysis Data for C12H19CI2FN:2

. Observed % Acceptance
Element Theoretical % .
(Example) Criteria
Carbon (C) 51.25 51.30 *+ 0.4%
Hydrogen (H) 6.81 6.78 +0.4%

| Nitrogen (N) | 9.96 | 9.92 | £ 0.4% |

Logical Relationship of Analytical Methods

The chosen analytical techniques are orthogonal, meaning they measure different properties of
the molecule. This provides a high degree of confidence in the final characterization. NMR
confirms the atomic connectivity, MS confirms the molecular weight, FTIR identifies functional
groups, and HPLC confirms purity.
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Caption: Orthogonal methods for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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